Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Description

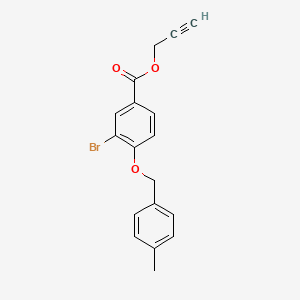

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is a brominated aromatic ester featuring a propargyl (prop-2-yn-1-yl) ester group, a bromine substituent at the 3-position of the benzoate ring, and a 4-methylbenzyloxy moiety at the 4-position.

Properties

Molecular Formula |

C18H15BrO3 |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

prop-2-ynyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C18H15BrO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h1,4-9,11H,10,12H2,2H3 |

InChI Key |

KRNCYMINOGUWJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC#C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 3-bromo-4-((4-methylbenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and various substituted benzoates.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include alcohols and corresponding reduced benzoates.

Scientific Research Applications

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the prop-2-yn-1-yl group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ester Group Comparison

- Target Compound : The propargyl (prop-2-yn-1-yl) ester group introduces a rigid triple bond, enhancing reactivity in click chemistry or polymerization reactions.

- Analog from : The allyl (prop-2-en-1-yl) ester in 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate features a less reactive double bond, leading to distinct crystallization behavior, such as a dihedral angle of 81.60° between aromatic rings .

- Analog from : 3-Iodoprop-2-ynyl 2-bromobenzoate replaces bromine with iodine at the ester side chain, increasing molecular weight and polarizability, which may enhance halogen bonding in crystal packing .

Substituent Effects on the Aromatic Ring

- Target Compound : Bromine at the 3-position and 4-methylbenzyloxy at the 4-position create a sterically hindered environment. The methyl group on the benzyloxy moiety may enhance lipophilicity.

- Analog from : Compounds 16 (Br), 17 (Cl), and 18 (OCH₃) demonstrate how halogen vs. methoxy substituents alter physical properties. For example, bromine increases melting points (m.p. 200–201°C for compound 16) compared to chlorine (m.p. 129–130°C for compound 17) due to stronger intermolecular forces .

- Analog from : The methoxy group in 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate contributes to weak C–H···O hydrogen bonding, forming supramolecular chains .

Physical and Spectroscopic Properties

Melting Points and Solubility

The target compound’s bromine and methylbenzyloxy groups likely result in a higher melting point than compound 17 (Cl-substituted) but lower than compound 16 (di-brominated).

Spectroscopic Data

- IR Spectroscopy :

- NMR Spectroscopy :

Crystallographic and Hydrogen-Bonding Behavior

- Target Compound: No crystal data are provided, but the propargyl group’s linearity and bromine’s polarizability may promote halogen bonding or π-stacking.

- Analog from : The allyl-substituted compound exhibits weak C–H···O interactions and an 81.60° dihedral angle between aromatic rings, suggesting that the target’s propargyl group could enforce a different torsion angle .

- Halogen Bonding: Bromine in the target may act as a halogen bond donor, akin to iodine in ’s 3-iodoprop-2-ynyl derivative .

Biological Activity

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure includes a prop-2-ynyl group, a bromo substituent, and a methoxybenzyl moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various molecular targets, including microRNAs. For instance, studies have shown that related compounds can inhibit the expression of oncogenic microRNA-21, which is implicated in cancer progression. These inhibitors were evaluated using stem-loop RT-qPCR methods, demonstrating significant inhibition of miR-21 expression in cancer cell lines such as HeLa and U-87 MG .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

- Cell Proliferation Assays : The compound exhibited dose-dependent inhibition of cell proliferation in human cancer cell lines. For example, compound 1j, a derivative in the same family, showed enhanced apoptosis and reduced proliferation rates in HeLa cells .

- Apoptosis Induction : Flow cytometric analysis revealed that the compound could significantly induce apoptosis in treated cells, suggesting its potential as an anticancer agent.

- Target Gene Expression : Western blotting confirmed up-regulation of PDCD4, a target gene of miR-21, indicating that the compound may exert its effects through modulation of microRNA pathways .

Comparative Efficacy Table

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| Prop-2-yn-1-yl 3-bromo...benzoate | TBD | miR-21 | Inhibition |

| Compound 1j | 5 | PDCD4 | Up-regulation |

| Compound X | 10 | Apoptosis (Flow Cytometry) | Induction |

Case Study 1: MicroRNA Inhibition

In a study evaluating a series of benzamide derivatives as miR-21 inhibitors, one compound demonstrated significant inhibitory activity against miR-21 expression. This was linked to enhanced apoptosis in cancer cells and suggests that similar structures like Prop-2-yn-1-yl 3-bromo...benzoate could have comparable effects .

Case Study 2: Anticancer Properties

Another investigation focused on the synthesis and evaluation of derivatives with similar functional groups. Results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models, highlighting their potential as novel anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.